![molecular formula C14H22N2O3S B7530830 N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)
N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide, also known as NMS-873, is a small molecule inhibitor that has shown potential in cancer research. It was first discovered in 2014 by researchers at the University of California, San Francisco. NMS-873 has been found to inhibit the function of a protein called valosin-containing protein (VCP), which plays a key role in the regulation of cellular processes such as protein degradation and DNA repair.
作用机制
VCP plays a key role in the regulation of cellular processes such as protein degradation and DNA repair. N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide inhibits the function of VCP by binding to a specific pocket on the protein, preventing its normal function. This leads to the accumulation of misfolded proteins and DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects
N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide has been found to induce cell death in cancer cells, while having minimal effects on normal cells. This is likely due to the overexpression of VCP in cancer cells, making them more susceptible to the effects of N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide. In addition, N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide has been found to enhance the sensitivity of cancer cells to chemotherapy.
实验室实验的优点和局限性
One advantage of using N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide in lab experiments is its specificity for VCP, which allows for targeted inhibition of this protein. However, one limitation is that N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide. One area of interest is the development of more potent and selective inhibitors of VCP. Another area of interest is the investigation of the role of VCP in other diseases, such as neurodegenerative disorders. Finally, the combination of N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide with other cancer therapies is a promising avenue for future research.
合成方法
The synthesis method for N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the sulfonamide group, which is achieved through a reaction between an amine and a sulfonyl chloride. The final product is obtained through purification by column chromatography.
科学研究应用
N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide has been found to be a potent inhibitor of VCP and has shown promising results in preclinical studies as a potential cancer therapeutic. VCP is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death in cancer cells. N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide has also been found to enhance the sensitivity of cancer cells to chemotherapy.
属性
IUPAC Name |
N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-12-10-16(6-7-19-12)11-14-5-3-4-13(8-14)9-15-20(2,17)18/h3-5,8,12,15H,6-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSYVMASUIEWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=CC(=C2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B7530753.png)
![3-methyl-N~5~-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B7530761.png)
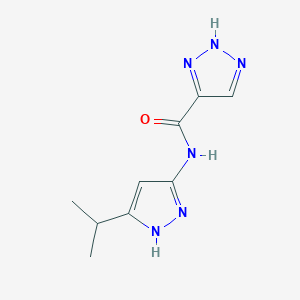


![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)
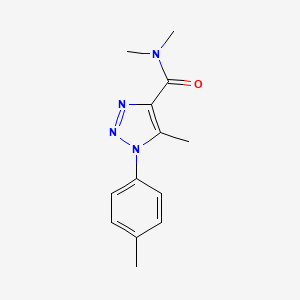
![1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)
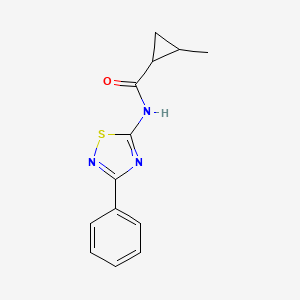
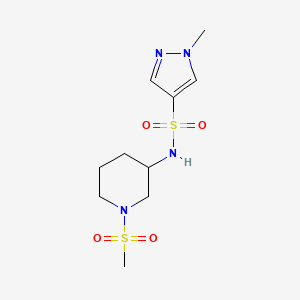
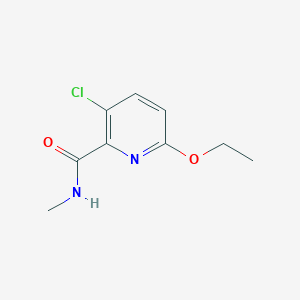
![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)
![1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7530858.png)